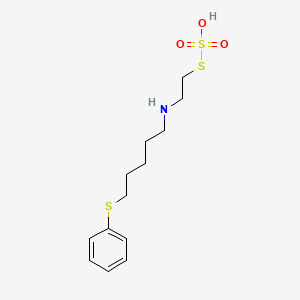
S-2-((5-(Phenylthio)pentyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((5-(Phenylthio)pentyl)amino)ethyl thiosulfate is an organic compound with the molecular formula C13H21NO3S3. It is a sulfur-containing compound that has been studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a thiosulfate group and a phenylthio group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(Phenylthio)pentyl)amino)ethyl thiosulfate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 5-(Phenylthio)pentylamine: This intermediate can be synthesized by reacting 5-bromopentylamine with thiophenol in the presence of a base such as sodium hydroxide.
Formation of this compound: The intermediate 5-(Phenylthio)pentylamine is then reacted with thiosulfuric acid or its derivatives under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
S-2-((5-(Phenylthio)pentyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate oxidative stress.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of S-2-((5-(Phenylthio)pentyl)amino)ethyl thiosulfate involves its interaction with molecular targets and pathways in biological systems. The thiosulfate group can act as a sulfur donor, participating in redox reactions and modulating oxidative stress. The phenylthio group can interact with proteins and enzymes, potentially affecting their function and activity. These interactions can lead to various biological effects, including antioxidant activity and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
S-2-(2-Aminoethylamino)ethyl phenyl sulfide: Similar structure with an aminoethylamino group instead of a thiosulfate group.
S-2-(2-Aminoethylamino)ethyl butyl sulfide: Similar structure with a butyl group instead of a phenyl group.
Uniqueness
S-2-((5-(Phenylthio)pentyl)amino)ethyl thiosulfate is unique due to the presence of both a thiosulfate group and a phenylthio group
Properties
CAS No. |
21224-79-3 |
|---|---|
Molecular Formula |
C13H21NO3S3 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
5-(2-sulfosulfanylethylamino)pentylsulfanylbenzene |
InChI |
InChI=1S/C13H21NO3S3/c15-20(16,17)19-12-10-14-9-5-2-6-11-18-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,15,16,17) |
InChI Key |
NCIBCGFOVIJCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















